(2S)-1-(benzyloxy)propane-2-sulfonamide
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Overview
Description
(2S)-1-(benzyloxy)propane-2-sulfonamide: is an organic compound with a unique structure that includes a benzyloxy group attached to a propane-2-sulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(benzyloxy)propane-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and propane-2-sulfonamide.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the benzyloxy group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(benzyloxy)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(benzyloxy)propane-2-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-1-(benzyloxy)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The sulfonamide group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(benzyloxy)propane-2-amine: Similar structure but with an amine group instead of a sulfonamide group.
(2S)-1-(benzyloxy)propane-2-thiol: Contains a thiol group instead of a sulfonamide group.
(2S)-1-(benzyloxy)propane-2-carboxylic acid: Features a carboxylic acid group in place of the sulfonamide group.
Uniqueness
The uniqueness of (2S)-1-(benzyloxy)propane-2-sulfonamide lies in its combination of the benzyloxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1638587-34-4 |
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Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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